molecular formula C20H28O3 B13965674 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate CAS No. 97-12-1

3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate

Cat. No.: B13965674
CAS No.: 97-12-1
M. Wt: 316.4 g/mol
InChI Key: FMTFEIJHMMQUJI-UHFFFAOYSA-N
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Description

This compound, identified by CAS registry number 121-21-1 , is a structurally complex cyclopropane-carboxylate ester featuring multiple unsaturated moieties. Its core structure comprises a cyclopentenone ring substituted with a but-2-en-1-yl group and a methyl group, esterified to a cyclopropane-carboxylic acid derivative bearing dimethyl and 2-methylprop-1-en-1-yl substituents. The stereochemical configuration is specified as [1R-[1α(S*),3β]], indicating a defined spatial arrangement critical to its reactivity and biological or physicochemical properties .

Cyclopropane derivatives are notable for their ring strain, which enhances reactivity, while the conjugated enone system in the cyclopentenone moiety may contribute to photochemical or electrophilic activity.

Properties

IUPAC Name

(3-but-2-enyl-2-methyl-4-oxocyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFEIJHMMQUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860339
Record name 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-12-1
Record name 3-(2-Buten-1-yl)-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Cyclopropane Carboxylic Acid Derivative

The key precursor, 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid , is typically prepared by:

  • Cyclopropanation of alkenes : The 2-methylprop-1-enyl substituent is introduced via cyclopropanation of an appropriate alkene precursor using carbenoid reagents (e.g., Simmons–Smith reaction or diazo compounds with metal catalysts).
  • Functional group transformations : The carboxylic acid function is introduced by oxidation or carboxylation of the cyclopropane intermediate.
  • Resolution of stereoisomers : Due to chirality at the cyclopropane ring, resolution methods such as crystalline-liquid separation using chiral auxiliaries (e.g., chiral 1,1′-binaphthol monoethyl ethers) are employed to obtain optically pure acids.

Synthesis of the Cyclopentenone Derivative

The 3-(but-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl moiety is prepared through:

Esterification to Form the Target Compound

The final step involves esterification between the cyclopropane carboxylic acid and the cyclopentenone alcohol derivative:

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopropanation Alkene + Carbenoid (e.g., CH2I2 + Zn-Cu) Cyclopropane intermediate
2 Oxidation/Carboxylation Oxidants or CO2 insertion Cyclopropane carboxylic acid
3 Alkylation/Allylation Alkyl halides, bases Substituted cyclopentenone
4 Oxidation Selective oxidants (e.g., PCC) 4-oxo cyclopentenone
5 Esterification Acid chloride or DCC/EDC + alcohol Target ester compound

Research Findings and Analytical Data

  • The compound is structurally related to trans-allethrin and esbiothrin , both pyrethroid insecticides with similar cyclopropane and cyclopentenone frameworks.
  • Stereochemistry is critical for biological activity; thus, enantiomeric purity is ensured by chiral resolution techniques.
  • InChI and SMILES descriptors confirm the molecular formula $$C{22}H{30}O_5$$ with stereochemical assignments for the cyclopropane and cyclopentenone rings.
  • Patents describe similar compounds for nematicidal activity, indicating synthetic accessibility via known pyrethroid synthetic routes.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Weight Approx. 346-470 g/mol (depending on salt/derivative form)
Key Intermediates Cyclopropane carboxylic acid, substituted cyclopentenone alcohol
Chiral Resolution Crystalline-liquid separation using chiral binaphthol derivatives
Esterification Methods Acid chloride route or carbodiimide coupling
Purification Crystallization, chromatography
Analytical Confirmation NMR, MS, IR, chiral HPLC

Chemical Reactions Analysis

Cinerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinerin I can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane-Carboxylate Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Physical State CAS Number
Target Compound But-2-en-1-yl, methyl (cyclopentenone); 2-methylprop-1-en-1-yl, dimethyl (cyclopropane) ~348.5* Not reported 121-21-1
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 3-Bromophenyl, diethylamide 355.3 Colorless crystalline solid Not provided
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl, 4-methoxyphenoxy, diethylamide 339.4 Colorless oil Not provided
3-Allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-carboxylate Allyl (cyclopentenone); identical cyclopropane substituents ~334.5* Not reported Not provided

*Calculated based on structural formula.

Key Observations :

  • Compared to N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide , the target compound replaces aromatic (phenyl) and ether (methoxyphenoxy) groups with unsaturated aliphatic chains, likely reducing steric hindrance and increasing hydrophobicity.

Key Observations :

  • The bromophenyl derivative demonstrates higher synthetic utility due to its aryl halide functionality, enabling further functionalization.

Functional and Environmental Behavior

Atmospheric Reactivity:

  • Cyclopropane derivatives with unsaturated substituents (e.g., but-2-en-1-yl) may undergo gas-phase reactions with hydroxyl radicals (·OH), as described by Atkinson’s kinetic studies . For example, alkenes typically react with ·OH at rates of $1–10 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹, leading to oxidative degradation .
  • The cyclopentenone moiety in the target compound may undergo photochemical reactions under UV light, analogous to α,β-unsaturated ketones in atmospheric chemistry .

Stability and Degradation:

  • The strained cyclopropane ring is susceptible to ring-opening reactions, particularly under acidic or thermal conditions. This contrasts with more stable analogues like N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, where aromatic substituents enhance stability .

Biological Activity

The compound 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate , commonly referred to as Cinerin II , is a synthetic derivative of pyrethrins, which are known for their insecticidal properties. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Cinerin II has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H28O5
Molecular Weight360.44 g/mol
CAS Number121-20-0
Boiling Point182-184 °C
Refractive IndexnD20 1.5183

These properties contribute to its potential applications in agriculture and medicine.

Cinerin II functions primarily as an insecticide , disrupting the normal functioning of the nervous system in insects. It acts by inhibiting sodium channels, leading to prolonged depolarization and paralysis in target organisms. This action is similar to that of other pyrethroids, making it effective against a wide range of pests.

Insecticidal Efficacy

Research indicates that Cinerin II exhibits significant insecticidal activity against various insect species. Its effectiveness can be attributed to its ability to penetrate the insect cuticle and bind to sodium channels with high affinity.

Case Study: Efficacy Against Mosquitoes
A study demonstrated that Cinerin II showed an LC50 value (lethal concentration for 50% of the population) of approximately 0.5 mg/L against Aedes aegypti mosquitoes, indicating potent activity compared to traditional insecticides .

Antimicrobial Properties

In addition to its insecticidal properties, Cinerin II has shown potential antimicrobial activity. In vitro assays revealed that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity of Cinerin II

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

This antimicrobial action suggests that Cinerin II could be explored for applications beyond pest control, potentially serving as a natural preservative or therapeutic agent.

Safety and Toxicology

While Cinerin II is effective as an insecticide, its safety profile is critical for its application in agricultural settings. Studies have indicated low toxicity to mammals at recommended application rates; however, caution is advised due to its potential effects on non-target species, particularly aquatic organisms.

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